(6-Chloroisoquinolin-3-yl)methanamine
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Overview
Description
(6-Chloroisoquinolin-3-yl)methanamine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom at the 6th position and an amine group at the 3rd position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroisoquinolin-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method depends on the intrinsic nature of the nitrogen substrates used. For instance, ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields .
Another method involves the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . This method often requires harsh reaction conditions such as high temperature or pressure to achieve acceptable reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed as an efficient method for the construction of 3-aminoisoquinolines .
Chemical Reactions Analysis
Types of Reactions
(6-Chloroisoquinolin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium amide, aqueous ammonia, and cyclic amines for amination reactions . Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further utilized in different scientific research applications.
Scientific Research Applications
(6-Chloroisoquinolin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Chloroisoquinolin-6-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
2-(1H-Indol-3-yl)ethylamine: Another compound with a similar structure but belongs to the indole class of compounds.
Uniqueness
(6-Chloroisoquinolin-3-yl)methanamine is unique due to the presence of both a chlorine atom and an amine group on the isoquinoline ring. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.
Biological Activity
(6-Chloroisoquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an isoquinoline structure with a chloro substituent at the 6-position and a methanamine group at the 3-position. This unique arrangement contributes to its reactivity and biological profile, making it a candidate for various pharmacological applications.
Biological Activities
Isoquinoline derivatives, including this compound, are known for their wide range of biological activities. These include:
- Antimicrobial Activity : Compounds based on isoquinoline structures often show activity against various bacterial strains.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
The biological activity of this compound is influenced by its structural features. The chloro group enhances reactivity, while the methanamine moiety may facilitate interactions with biological targets such as enzymes or receptors.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.
Case Studies
Several studies have investigated the biological effects of this compound and related compounds:
-
Anticancer Activity Study :
- A study assessed the cytotoxic effects of various isoquinoline derivatives on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like cisplatin.
- Findings : The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
-
Neuroprotection Study :
- In a mouse model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups.
- Results : The compound's neuroprotective effects were attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress.
Comparative Analysis with Analogues
To understand the unique properties of this compound, a comparison with related compounds is essential.
Table 2: Comparison of Isoquinoline Derivatives
Compound Name | Structure Features | Unique Properties |
---|---|---|
(6-Fluoroisoquinolin-3-yl)methanamine | Fluorine substituent instead of chlorine | Different reactivity profile |
(5-Chloroisoquinolin-3-yl)methanamine | Chlorine at the 5-position | Distinct enzyme inhibition characteristics |
(4-Methylisoquinolin-3-yl)methanamine | Methyl substituent at the 4-position | Altered lipophilicity affecting bioavailability |
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(6-chloroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5,12H2 |
InChI Key |
ROKZFHDGTJNRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)CN |
Origin of Product |
United States |
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